molecular formula C14H16N4O3S B2614946 N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428349-08-9

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2614946
CAS No.: 1428349-08-9
M. Wt: 320.37
InChI Key: GJAJAGAYDYJYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Detoxification in Hypersensitivity Reactions

Research into sulfonamides like N-(1-acetylindolin-6-yl)-1-methyl-1H-imidazole-4-sulfonamide suggests that variations in metabolism, specifically N-acetylation, play a significant role in hypersensitivity reactions. Studies have indicated that individuals with a slow acetylator phenotype might be more susceptible to these adverse reactions due to differences in detoxification pathways. This insight into the genetic basis of drug reactions emphasizes the importance of personalized medicine and the potential for predicting and mitigating adverse drug reactions through genetic screening (Rieder et al., 1991).

Immunological Insights

Further investigations into sulfonamide-induced hypersensitivity have delved into the immunological mechanisms, identifying that sulfonamide metabolites can haptenate proteins, leading to immune reactions. This understanding has implications for developing diagnostic tools and therapeutic strategies to manage or prevent drug-induced hypersensitivity by targeting the immunological pathways involved (Meekins et al., 1994).

Genetic Factors in Hypersensitivity

Research into the interplay between genetic predispositions, such as the acetylator phenotype and genotype, with drug hypersensitivity reactions further underscores the complexity of drug responses. These studies suggest a nuanced relationship between genetic factors and the risk of developing hypersensitivity to sulfonamides, highlighting the potential for genetic screening in risk assessment and management strategies (O’Neil et al., 2002).

Environmental and Occupational Exposures

The study of perfluorinated sulfonamides in indoor and outdoor environments offers insights into human exposure to sulfonamide compounds beyond pharmaceuticals. Understanding the occurrence, distribution, and human exposure routes to these compounds informs environmental health research and policy, emphasizing the importance of monitoring and regulating chemical exposures (Shoeib et al., 2005).

Antimicrobial Resistance and Alternatives

Explorations into the antimicrobial properties of sulfonamides and their role in treating infections resistant to conventional antibiotics offer a promising avenue for addressing the global challenge of antimicrobial resistance. By studying the efficacy and mechanisms of action of sulfonamides, researchers can contribute to the development of new therapeutic options for resistant infections (Forgacs et al., 2009).

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-10(19)18-6-5-11-3-4-12(7-13(11)18)16-22(20,21)14-8-17(2)9-15-14/h3-4,7-9,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJAGAYDYJYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CN(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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